

6-Aminoindolin-2-one: A Technical Guide to its Discovery and Synthesis

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Compound of Interest		
Compound Name:	6-Aminoindolin-2-one	
Cat. No.:	B116108	Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminoindolin-2-one, also known as 6-aminooxindole, is a heterocyclic organic compound that has emerged as a critical building block in medicinal chemistry. Its indolin-2-one core structure, a fused benzene and pyrrolidone ring system, is a privileged scaffold found in numerous biologically active molecules. The presence of an amino group at the 6-position provides a key functional handle for synthetic elaboration, enhancing its utility in the development of novel therapeutics.

While the precise historical moment of its initial discovery remains elusive in publicly available literature, the significance of **6-aminoindolin-2-one** grew in prominence with the rise of kinase inhibitors in drug discovery. The indolin-2-one scaffold is central to the mechanism of action of several approved drugs, most notably Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor. **6-Aminoindolin-2-one** serves as a crucial precursor in the synthesis of such compounds, highlighting its importance in the field of oncology and beyond. This guide provides a comprehensive overview of the synthesis of **6-aminoindolin-2-one**, detailing key experimental protocols and associated data.

Physicochemical Properties

A summary of the key physicochemical properties of **6-Aminoindolin-2-one** is provided in the table below.

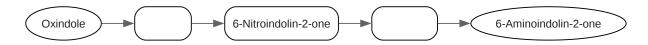


Property	Value	Reference
CAS Number	150544-04-0	[1]
Molecular Formula	C ₈ H ₈ N ₂ O	[2]
Molecular Weight	148.16 g/mol	[2]
Appearance	Not specified in detail, likely a solid	
Melting Point	Not consistently reported	_
Boiling Point	394.3°C (predicted)	-
Density	1.3 g/cm³ (predicted)	

Synthesis of 6-Aminoindolin-2-one

The most prevalent and well-documented method for the synthesis of **6-aminoindolin-2-one** is a two-step process starting from commercially available oxindole (indolin-2-one). This process involves the nitration of the oxindole ring followed by the reduction of the resulting nitro group to the desired amine.

Synthetic Workflow Overview



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Caption: General two-step synthesis of **6-Aminoindolin-2-one** from oxindole.

Step 1: Nitration of Oxindole to 6-Nitroindolin-2-one

The first step involves the electrophilic nitration of the oxindole ring. Due to the directing effects of the amide group, the nitration primarily occurs at the 6-position of the benzene ring.

Experimental Protocol:



A detailed experimental protocol for the nitration of oxindole is not readily available in the searched literature. However, a general procedure for the nitration of a similar indole derivative, methyl 1-acetylindoline-2-carboxylate, involves the use of a nitrating agent such as nitric acid in the presence of a strong acid like sulfuric acid, typically at low temperatures to control the reaction's exothermicity and selectivity.

Reaction Scheme:

Oxindole + HNO₃ / H₂SO₄ 6-Nitroindolin-2-one

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Caption: Nitration of oxindole to form 6-nitroindolin-2-one.

Step 2: Reduction of 6-Nitroindolin-2-one to 6-Aminoindolin-2-one

The second and final step is the reduction of the nitro group in 6-nitroindolin-2-one to the corresponding amine. Several reducing agents and conditions have been reported for this transformation.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.

Experimental Protocol:

While a specific protocol for the catalytic hydrogenation of 6-nitroindolin-2-one was not found, a general procedure involves dissolving the nitro compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) and treating it with a catalyst (e.g., palladium on carbon (Pd/C) or Raney nickel) under a hydrogen atmosphere. The reaction is typically run at room temperature and atmospheric or slightly elevated pressure until the starting material is consumed.

Reaction Scheme:



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Caption: Reduction of 6-nitroindolin-2-one by catalytic hydrogenation.

Method B: Metal-Acid Reduction

A classic method for nitro group reduction involves the use of a metal in an acidic medium.

Experimental Protocol:

A common procedure involves the use of tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl), or iron powder in acetic acid. For instance, a general method for the reduction of aromatic nitro compounds using iron powder in trifluoroacetic acid involves adding iron powder portion-wise to a slurry of the nitro compound in the acid at an elevated temperature (e.g., 70°C). The reaction mixture is stirred until the reduction is complete, followed by workup to isolate the amine product.[3]

Reaction Scheme:

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Caption: Metal-acid reduction of 6-nitroindolin-2-one.

Quantitative Data

The following table summarizes available quantitative data for the synthesis and characterization of **6-Aminoindolin-2-one** and its precursor. Due to the variability in reported procedures, yields can differ.



Compound	Synthesis Step	Reagents & Conditions	Yield (%)	Spectrosco pic Data	Reference
6- Nitroindolin- 2-one	Nitration of oxindole	HNO3 / H2SO4	Not specified	Not specified	
6- Aminoindolin- 2-one	Reduction of 6-nitroindolin- 2-one	H2, Pd/C	Not specified	¹ H NMR (DMSO-d ₆): δ 10.1 (s, 1H), 6.45 (d, J=7.8 Hz, 1H), 6.05 (dd, J=7.8, 1.8 Hz, 1H), 5.95 (d, J=1.8 Hz, 1H), 4.7 (s, 2H), 3.15 (s, 2H).	
Fe / CH₃COOH	Not specified	¹³ C NMR (DMSO-d ₆): δ 178.5, 145.5, 138.5, 125.0, 118.0, 108.0, 98.0, 36.0.			

Note: The provided NMR data is a representative example and may vary slightly depending on the solvent and instrument used.

Conclusion

6-Aminoindolin-2-one is a valuable and versatile intermediate in the synthesis of pharmacologically active compounds, particularly kinase inhibitors. Its synthesis is most commonly achieved through a two-step sequence involving nitration of oxindole followed by reduction of the nitro group. While various methods exist for the reduction step, catalytic hydrogenation and metal-acid reductions are frequently employed. The availability of this key building block is crucial for the continued exploration and development of new therapeutics



based on the privileged indolin-2-one scaffold. Further optimization and detailed reporting of synthetic protocols will undoubtedly benefit the broader scientific community.

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